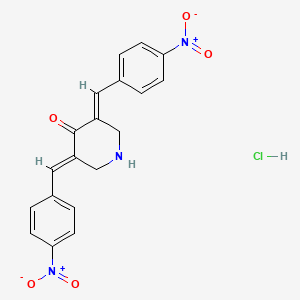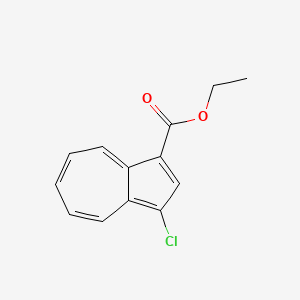
Ethyl 3-chloroazulene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloroazulene-1-carboxylate is a chemical compound belonging to the azulene family, known for its unique aromatic structure and vibrant blue color
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method includes the reaction of azulene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the esterification of the resulting 3-chloroazulene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azulene core can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized azulene derivatives.
Reduction: Reduced azulene derivatives.
Ester Hydrolysis: 3-chloroazulene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloroazulene-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of gastric ulcers and other inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of ethyl 3-chloroazulene-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating inflammatory pathways or interacting with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloroazulene-1-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits strong anti-inflammatory effects and is commonly found in chamomile oil.
Eigenschaften
Molekularformel |
C13H11ClO2 |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
ethyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-8-12(14)10-7-5-3-4-6-9(10)11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VGUDENDMDWKBJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


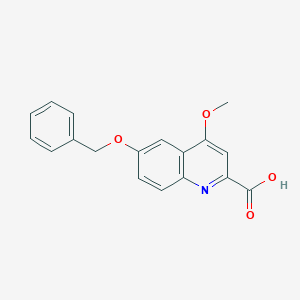
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
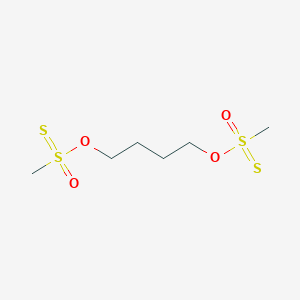
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)


![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
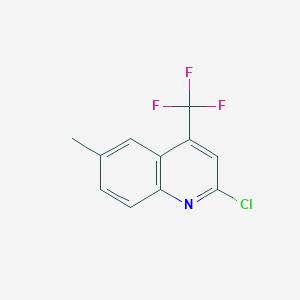
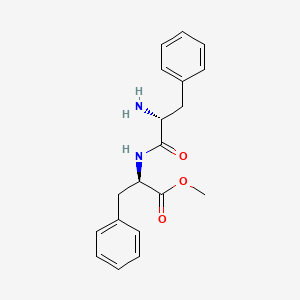

![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
